molecular formula C18H23N3O B5430230 2-Ethyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one

2-Ethyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one

Cat. No.: B5430230
M. Wt: 297.4 g/mol
InChI Key: SKVVXGXXTKQCIU-UHFFFAOYSA-N
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Description

Pyridine is a nitrogen-bearing heterocycle that is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has been consistently incorporated in a diverse range of drug candidates approved by the FDA .


Synthesis Analysis

Pyridine can be synthesized from picoline . In a study, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .


Molecular Structure Analysis

Pyridine is an example of a six-membered aromatic heterocycle and has an electronic structure similar to benzene . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .


Chemical Reactions Analysis

Pyridine is used in numerous oxidation–reduction processes . In a study, pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .


Physical and Chemical Properties Analysis

Pyridine is a key solvent and reagent . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, it’s worth noting that many pyridine derivatives have been studied for their biological and pharmacological activities .

Safety and Hazards

While specific safety data for the compound you mentioned is not available, it’s important to always handle chemical compounds with care and follow safety guidelines .

Future Directions

The nitrogen-bearing heterocycle pyridine in its several analogous forms has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

Properties

IUPAC Name

2-ethyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-3-13(4-2)18(22)21-11-10-16-15(12-21)17(20-19-16)14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVVXGXXTKQCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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